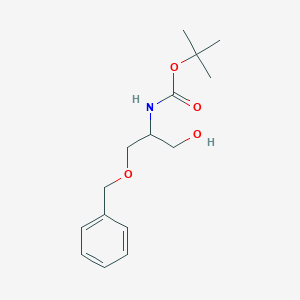

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453996 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120349-75-9 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (CAS: 127559-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block crucial in pharmaceutical and peptide synthesis. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and discusses its applications in drug development.

Core Data Presentation

This compound, also known as Boc-D-Ser(Bzl)-ol, is a stable carbamate derivative widely used in organic synthesis.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 127559-33-5 | [2][3] |

| Molecular Formula | C₁₅H₂₃NO₄ | [3] |

| Molecular Weight | 281.35 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [2] |

| Melting Point | 66-69 °C | |

| Optical Rotation | [α]²⁰/D +14° (c=1 in chloroform) | |

| Synonyms | (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol, N-Boc-D-serinol benzyl ether, Boc-D-Ser(Bzl)-ol | [2] |

Experimental Protocols

The primary application of this compound is as a chiral intermediate in the synthesis of more complex molecules. A common synthetic route to this compound involves the Boc protection of the corresponding amine, (R)-2-amino-3-benzyloxy-1-propanol.

Synthesis of this compound from (R)-2-amino-3-benzyloxy-1-propanol

This protocol details the protection of the amino group of (R)-2-amino-3-benzyloxy-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-2-amino-3-benzyloxy-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle (if necessary)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-2-amino-3-benzyloxy-1-propanol in the chosen solvent (DCM or THF).

-

Addition of Base: Add triethylamine (approximately 1.2 equivalents) to the solution and stir.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mandatory Visualizations

To illustrate the logical flow of the synthesis, the following diagrams are provided.

Caption: Workflow for the Synthesis of this compound.

Caption: Role of the target compound as a key intermediate in drug synthesis.

References

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol molecular weight

An In-depth Technical Guide on the Molecular Weight of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For researchers, scientists, and drug development professionals, precise molecular data is paramount. This document provides a detailed breakdown of the molecular weight for the chiral compound this compound.

Chemical Identity

This compound, a common intermediate in organic synthesis, is identified by the following:

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The elemental composition of this compound is broken down in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 15 | 12.011[5][6][7] | 180.165 |

| Hydrogen | H | 23 | 1.008[8][9][10] | 23.184 |

| Nitrogen | N | 1 | 14.007[11][12][13] | 14.007 |

| Oxygen | O | 4 | 15.999[14][15][16] | 63.996 |

| Total | 281.352 |

The calculated molecular weight is 281.352 g/mol . This value is consistent with commercially available product data, which lists the molecular weight as 281.35 g/mol [1][2][3].

Visualization of Elemental Composition

The following diagram illustrates the relationship between the constituent elements and the final molecular formula of the compound.

References

- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound 98 127559-33-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. youtube.com [youtube.com]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. fiveable.me [fiveable.me]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a propanol backbone with a benzyloxy group at the 3-position, a Boc-protected amine at the 2-position, and a primary alcohol at the 1-position. The "(R)" designation indicates the stereochemistry at the chiral center.

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Reference(s) |

| Molecular Weight | 281.35 g/mol | [1][2][3] |

| Melting Point | 66-69 °C (lit.) | [1] |

| Boiling Point | Not available for this compound. The related compound, (R)-2-Amino-3-benzyloxy-1-propanol, has a reported boiling point of 307 °C (lit.).[4][5] | |

| Density | Not available for this compound. The related compound, (R)-2-Amino-3-benzyloxy-1-propanol, has a reported density of 1.1 ± 0.1 g/cm³.[4] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. | |

| Optical Rotation | [α]20/D +14° (c = 1 in chloroform) | [1] |

| CAS Number | 127559-33-5 | [1][2][6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the closed end. The sample height should be approximately 2-3 mm.[7]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For high accuracy, a preliminary, faster heating can be done to determine an approximate melting point, followed by a slower, more precise measurement.

-

2. Specific Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a compound rotates plane-polarized light.

-

Apparatus: Polarimeter, sodium (Na) D-line lamp (589 nm), polarimeter cell (typically 1 dm), volumetric flask, analytical balance.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask. For the reported value, the concentration is 1 g/100 mL.

-

The polarimeter is calibrated using a blank solvent-filled cell.

-

The prepared solution is carefully transferred to the polarimeter cell, ensuring no air bubbles are present.[8]

-

The cell is placed in the polarimeter, and the temperature is allowed to equilibrate to 20 °C.

-

The observed angle of rotation (α) is measured. Multiple readings are taken and averaged for accuracy.[9]

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[10]

-

-

Visualizations

Logical Workflow for Chiral Synthesis

The following diagram illustrates a generalized workflow for the use of this compound as a chiral starting material in a multi-step synthesis.

Caption: Synthetic pathway using the chiral building block.

Experimental Workflow for Physical Property Determination

This diagram outlines the sequential steps for the experimental determination of the physical properties of this compound.

Caption: Workflow for physical property analysis.

References

- 1. (R)-(+)-3-苄氧基-2-(Boc-氨基)-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. digicollections.net [digicollections.net]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on the Solubility of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound, also known as (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol, is a protected amino alcohol. Its molecular structure, featuring a bulky Boc protecting group and a benzyl ether, significantly influences its solubility characteristics. Understanding its solubility is crucial for various applications, including reaction condition optimization, purification, and formulation development.

Chemical Structure:

-

Linear Formula: C₆H₅CH₂OCH₂CH[NHCO₂C(CH₃)₃]CH₂OH

-

Molecular Weight: 281.35 g/mol

-

CAS Number: 127559-33-5

Solubility Data

| Solvent Class | Solvent | Solubility | Reference(s) |

| Halogenated | Chloroform, Dichloromethane | Soluble | [2] |

| Esters | Ethyl Acetate | Soluble | [2] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Ketones | Acetone | Soluble | [2] |

| Aqueous | Water | Sparingly Soluble | [3] |

| Alcohols | Methanol, Ethanol | Soluble | [3] |

Note: The solubility of a related compound, N-Boc-O-Benzyl-D-serine, is described as sparingly soluble in water and soluble in organic solvents such as methanol and ethanol.[3] Due to the structural similarity, a similar trend can be expected for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents. This method is adapted from standard laboratory practices for solubility assessment.[4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, isopropanol, DMSO, DMF)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial. The presence of excess solid is essential to ensure a saturated solution is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart illustrating the key stages of the experimental protocol for determining the solubility of a compound.

References

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol safety and handling

An In-depth Technical Guide to the Safety and Handling of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

This guide provides comprehensive safety and handling information for this compound (CAS No: 127559-33-5), a chiral building block commonly used in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a laboratory chemical. While some suppliers indicate that based on available data, the classification criteria are not met, related compounds without the tert-butoxycarbonyl (Boc) protecting group, such as (R)-2-Amino-3-benzyloxy-1-propanol, are classified as causing severe skin burns and eye damage.[1][2] Therefore, a cautious approach to handling is imperative. General hazards for similar chemical structures include potential skin, eye, and respiratory irritation.[3][4]

GHS Hazard Summary (Based on Related Compounds)

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[1][3] | Corrosion | Danger |

| Eye Damage/Irritation | H319: Causes serious eye irritation. H314: Causes severe skin burns and eye damage.[1][3] | Corrosion | Danger |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[3] | Exclamation Mark | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3] | Exclamation Mark | Warning |

Physical and Chemical Properties

Quantitative data for the target compound and its close analogs are summarized below. Note that properties can vary based on purity and supplier.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₄ | [5] |

| Molecular Weight | 281.35 g/mol | [5] |

| CAS Number | 127559-33-5 | [5] |

| Appearance | Light cream powder/solid | [6] |

| Melting Point | 34-37 °C (for (R)-2-Amino-3-benzyloxy-1-propanol) | [2] |

| Boiling Point | 307 °C (for (R)-2-Amino-3-benzyloxy-1-propanol) | [2] |

| Density | ~1.1 g/cm³ (for (R)-2-Amino-3-benzyloxy-1-propanol) | [2] |

| Flash Point | >230 °F (>110 °C) (for (R)-2-Amino-3-benzyloxy-1-propanol) | [2] |

| Purity | min 98% | [7] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

3.1. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

-

Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3]

-

Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Wear a lab coat or other protective clothing to prevent skin contact.[3][4]

-

Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3][4]

3.2. Handling Procedures

-

Avoid all personal contact, including inhalation of dust or fumes.[3]

-

Use in a well-ventilated area or under a chemical fume hood.[4]

-

Avoid dust formation during handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Wash hands thoroughly with soap and water after handling.[3]

3.3. Storage Conditions

-

Keep the container tightly closed to prevent moisture contamination.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Caption: Safe handling workflow for laboratory chemicals.

Experimental Protocols: Emergency and Spill Response

4.1. First-Aid Measures

Should exposure occur, follow these procedures immediately:

-

Eye Contact : Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[3]

-

Skin Contact : Take off all contaminated clothing immediately. Flush skin and hair with running water and soap if available for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.[3]

-

Inhalation : Remove the person from the contaminated area to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9]

4.2. Spill Cleanup Protocol

In the event of a spill, adhere to the following cleanup procedure:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear full PPE, including respiratory protection if necessary.

-

For solid spills : Carefully sweep up, shovel up, or vacuum the material, avoiding dust generation.[3] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

-

For liquid spills/solutions : Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Wash the spill area thoroughly with large amounts of water, preventing runoff from entering drains.[3]

-

Dispose of contaminated material and cleaning supplies as hazardous waste according to local regulations.[3]

Caption: Logical flow of GHS hazard communication.

Fire-Fighting and Disposal Measures

5.1. Fire-Fighting Measures

-

The compound is not considered a significant fire risk but may burn.[3]

-

Suitable Extinguishing Media : Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][8]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

5.2. Disposal Considerations Dispose of contents and containers in accordance with local, regional, and national regulations.[3] The material should be disposed of at an authorized hazardous or special waste collection point.[3] Do not allow the product to enter drains or waterways.[3]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data for this compound and its analogs. It is not a substitute for a formal risk assessment. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling any chemical.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. calpaclab.com [calpaclab.com]

- 8. aksci.com [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol chemical structure

An In-depth Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral building block in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, and its role in the synthesis of complex molecules.

Chemical Identity and Structure

This compound is a chiral compound widely utilized in the synthesis of pharmaceuticals. Its structure incorporates a benzyl ether, a Boc-protected amine, and a primary alcohol functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (R)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate |

| Synonym | (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol[1] |

| CAS Number | 127559-33-5[1][2][3] |

| Molecular Formula | C₁₅H₂₃NO₄[2][3] |

| Linear Formula | C₆H₅CH₂OCH₂CH[NHCO₂C(CH₃)₃]CH₂OH[1] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--COCc1ccccc1[1] |

| InChI Key | MSIDLARYVJJEQY-CYBMUJFWSA-N[1] |

Below is a 2D representation of the chemical structure.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 281.35 g/mol [1][2] |

| Melting Point | 66-69 °C |

| Optical Activity | [α]20/D +14°, c = 1 in chloroform |

| Purity | ≥98%[1] |

| Appearance | Not specified |

| Storage Class | 11 - Combustible Solids |

Role in Pharmaceutical Synthesis

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific nature is essential for producing enantiomerically pure target molecules.

Notably, it is a cornerstone in the creation of beta-amino alcohols and 15-membered macrolide antibiotics, which are vital for treating conditions ranging from heart disease to respiratory infections.[4] The efficacy and safety of the final drug products are directly dependent on the quality and purity of such chiral raw materials.[4]

The diagram below illustrates the logical relationship of this compound as a building block in pharmaceutical synthesis.

Experimental Protocols

A synthetic precursor, 3-Benzyloxy-1-propanol, can be synthesized from 1,3-propanediol and benzyl bromide.

Synthesis of 3-Benzyloxy-1-propanol:

-

A solution of 1,3-propanediol (0.5 moles) and benzyl bromide (0.5 moles) in dry tetrahydrofuran (500 mL) is cooled to 0°C.[6]

-

Potassium-t-butoxide (0.5 moles) is added in portions, maintaining the temperature below 20°C.[6]

-

The mixture is stirred at room temperature overnight.[6]

-

The reaction mixture is then poured into 2N HCl and water.[6]

-

After saturation with NaCl, the mixture is extracted with ether.[6]

-

The organic phase is washed, dried, and evaporated to yield an oil.[6]

-

The crude product is purified by distillation to give pure 3-Benzyloxy-1-propanol.[6]

The workflow for this precursor synthesis is outlined below.

Safety Information

For research and laboratory use only. This compound is not intended for diagnostic or therapeutic use.[2][7] It is classified as a combustible solid. Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for rigorous, peer-reviewed research and experimental validation.

References

- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

In-Depth Technical Guide: Spectroscopic Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block essential in the synthesis of various pharmaceutical compounds. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

This compound , also known as Boc-O-benzyl-D-serinol, is a valuable intermediate due to its defined stereochemistry and the presence of orthogonally protected functional groups—a Boc-protected amine and a primary alcohol, with a benzyl-protected primary alcohol at the other end of the propane backbone. This structure allows for selective chemical transformations, making it a key component in the synthesis of complex molecules such as enzyme inhibitors and chiral ligands.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on the analysis of its constituent functional groups and comparison with structurally related molecules.

¹H NMR (Proton NMR) Data

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Ar-H |

| ~5.10 | d | 1H | NH |

| ~4.50 | s | 2H | Ph-CH ₂-O |

| ~3.85 | m | 1H | CH -NHBoc |

| ~3.70 - 3.50 | m | 4H | CH ₂-OH and O-CH ₂-CH |

| ~2.50 | br s | 1H | OH |

| 1.45 | s | 9H | C(CH ₃)₃ |

¹³C NMR (Carbon NMR) Data

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (Boc) |

| ~138.0 | Ar-C (quaternary) |

| ~128.4 | Ar-C H |

| ~127.7 | Ar-C H |

| ~127.6 | Ar-C H |

| ~79.5 | C (CH₃)₃ |

| ~73.3 | Ph-C H₂-O |

| ~71.0 | O-C H₂-CH |

| ~64.0 | C H₂-OH |

| ~53.0 | C H-NHBoc |

| ~28.3 | C(C H₃)₃ |

IR (Infrared) Spectroscopy Data

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (amine) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2975, 2870 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~740, 700 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 282.17 | [M+H]⁺ |

| 226.11 | [M - C₄H₉O]⁺ |

| 182.12 | [M - Boc+H]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

| 57.07 | [C₄H₉]⁺ (tert-butyl fragment) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding (S)-enantiomer and involves the reduction of N-Boc-O-benzyl-D-serine.

Materials:

-

N-Boc-O-benzyl-D-serine

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of the Carboxylic Acid: To a solution of N-Boc-O-benzyl-D-serine in anhydrous THF at -15°C under an inert atmosphere, add N-methylmorpholine followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at this temperature for 30 minutes.

-

Reduction: In a separate flask, dissolve sodium borohydride in water and cool to 0°C. Add this solution to the activated amino acid solution at -15°C.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum.

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

This guide provides essential spectroscopic data and experimental protocols for this compound, serving as a valuable resource for professionals in drug development and chemical research. The provided data and methodologies are foundational for the quality control and characterization of this important chiral building block.

An In-depth Technical Guide to the 1H NMR Spectrum of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral building block, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This compound is of significant interest in synthetic organic chemistry and drug development due to its versatile functionalities, incorporating a primary alcohol, a Boc-protected amine, and a benzyl ether. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of a publicly archived ¹H NMR spectrum for this specific molecule, the following data table presents a predicted spectrum based on the analysis of structurally similar compounds and established chemical shift principles. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The spectrum is assumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for this type of molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (C₆H₅) | 7.25-7.40 | Multiplet | - | 5H |

| Benzyl CH₂ (C₆H₅CH ₂) | 4.55 | Singlet | - | 2H |

| CH-N | 3.85-3.95 | Multiplet | - | 1H |

| CH₂-O-Bn | 3.60-3.70 | Multiplet | - | 2H |

| CH₂-OH | 3.50-3.60 | Multiplet | - | 2H |

| NH (Boc) | 5.10-5.20 | Broad Singlet | - | 1H |

| OH | 2.0-2.5 | Broad Singlet | - | 1H |

| Boc (C(CH₃)₃) | 1.45 | Singlet | - | 9H |

Structural and Spectral Correlations

The chemical structure of this compound directly influences its ¹H NMR spectrum. The following diagram illustrates the key proton environments and their expected correlations.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (300-500 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals, particularly the Boc group protons.

-

Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Transmitter Frequency Offset (O1p): Centered around 6-7 ppm.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. The integral of the Boc protons (9H) can be used as a reference for the integration of other signals.

-

Perform peak picking to determine the chemical shifts of all signals.

-

Analyze the splitting patterns to determine the coupling constants (J-values).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

Caption: Workflow for ¹H NMR spectral analysis and structural confirmation.

This guide provides a comprehensive overview of the ¹H NMR characteristics of this compound. By following the outlined experimental protocol and data analysis workflow, researchers can confidently identify and characterize this important synthetic intermediate.

An In-depth Technical Guide to the Purity Analysis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical and chemical purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies employed to assess the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are provided to assist researchers in implementing robust quality control measures.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is extensively utilized in peptide synthesis and medicinal chemistry due to its stability and ease of removal under specific conditions. This compound, a derivative of the amino acid serine, contains a chiral center, making the control of its enantiomeric purity a critical aspect of quality control. The presence of the undesired (S)-enantiomer can lead to significant differences in biological activity and potential off-target effects. This guide outlines the key analytical techniques for the comprehensive purity assessment of this intermediate.

Analytical Methodologies

A multi-pronged approach is necessary for the complete purity characterization of this compound, encompassing the determination of chemical purity, enantiomeric excess, and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity

HPLC is a cornerstone technique for assessing both chemical and chiral purity. For chemical purity, a reversed-phase method is typically employed, while chiral HPLC is essential for quantifying the enantiomeric excess.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity and enantiomeric excess analysis.

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for Boc-protected amino alcohols.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.[2]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Analysis Summary

| Parameter | Method | Typical Specification |

| Chemical Purity | Reversed-Phase HPLC | ≥ 98.0% |

| Enantiomeric Excess (ee) | Chiral HPLC | ≥ 99.0% |

| Specific Rotation | Polarimetry | +14° (c=1 in chloroform) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

¹H NMR Acquisition: Standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled experiment with an adequate number of scans.

-

Data Processing: Standard Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected NMR Signals

| Group | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| Boc (tert-butyl) | ~1.4 (s, 9H) | ~28.4 (3C), ~79.5 (1C) |

| -CH₂OH | ~3.5-3.7 (m, 2H) | ~64.0 |

| -CH(NHBoc)- | ~3.8-4.0 (m, 1H) | ~52.0 |

| -CH₂OBn | ~3.4-3.6 (m, 2H) | ~72.0 |

| -CH₂-Ph | ~4.5 (s, 2H) | ~73.3 |

| Aromatic (Ph) | ~7.2-7.4 (m, 5H) | ~127.7, ~127.9, ~128.4, ~137.8 |

| -NH- | ~5.0-5.2 (br s, 1H) | N/A |

| -OH | Variable (broad singlet) | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a highly sensitive technique for the detection and identification of volatile impurities. Due to the low volatility of the target compound, derivatization is typically required.

Experimental Protocol: GC-MS with Derivatization

-

Derivatization: The hydroxyl and amino groups can be derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3]

-

Dry a small amount of the sample (e.g., 1 mg) under vacuum or with a stream of inert gas.

-

Add the silylating reagent and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 60-100 °C) for a specified time to ensure complete derivatization.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split/splitless.

-

Oven Program: A temperature gradient suitable for separating the derivatized compound from potential impurities.

-

MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities.

Summary of Purity Analysis

The comprehensive purity analysis of this compound requires the integration of multiple analytical techniques.

Logical Relationship of Purity Analysis Techniques

References

A Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol for Researchers and Drug Development Professionals

(R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol , a chiral building block of significant interest in medicinal chemistry, serves as a valuable precursor in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). Its stereodefined structure, featuring a protected amine and a primary alcohol, makes it a versatile synthon for the introduction of a chiral amino alcohol moiety. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery.

Commercial Availability and Supplier Specifications

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is available from several commercial suppliers, with purity levels typically at or above 98%. The following table summarizes the key specifications from prominent vendors to facilitate direct comparison for procurement purposes.

| Property | Sigma-Aldrich | Amerigo Scientific | Santa Cruz Biotechnology |

| Product Number | 473766 | CBB1123413 | sc-261845 |

| Purity | 98% | 98% | - |

| CAS Number | 127559-33-5 | 127559-33-5 | 127559-33-5 |

| Molecular Formula | C₁₅H₂₃NO₄ | C₁₅H₂₃NO₄ | C₁₅H₂₃NO₄ |

| Molecular Weight | 281.35 g/mol | 281.35 g/mol | 281.35 g/mol |

| Melting Point | 66-69 °C (lit.)[1] | - | - |

| Optical Activity | [α]²⁰/D +14°, c = 1 in chloroform[1] | - | - |

| Appearance | - | - | - |

| Storage Temperature | - | - | - |

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound can be achieved from the readily available chiral starting material, D-serine. The synthetic strategy involves three key steps: N-terminal protection of the amino group, benzylation of the side-chain hydroxyl group, and subsequent reduction of the carboxylic acid to the primary alcohol.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-D-serine

Materials:

-

D-serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water

-

1,4-Dioxane (optional)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of D-serine (1 equivalent) and NaOH (1.2 equivalents) in water, add di-tert-butyl dicarbonate (1.2 equivalents). The reaction can also be performed in a mixture of water and 1,4-dioxane.[2]

-

Stir the reaction mixture at room temperature for 16-20 hours or at 50°C for 1-2 hours until the reaction is complete, as monitored by TLC.[2]

-

Once the reaction is complete, wash the aqueous mixture with ethyl acetate to remove any unreacted Boc₂O.[2]

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 3N HCl.

-

Extract the product, N-Boc-D-serine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-Boc-O-benzyl-D-serine

Materials:

-

N-Boc-D-serine

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous lithium bromide (LiBr) (for workup with Cs₂CO₃)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a stirred solution of N-Boc-D-serine (1 equivalent) in anhydrous DMF, add cesium carbonate (1.05 equivalents) and stir for 30 minutes at room temperature.[3] Alternatively, sodium hydride can be used as the base.

-

Add benzyl bromide (1.2 equivalents) to the reaction mixture and stir for 12 hours at room temperature.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-O-benzyl-D-serine.

Step 3: Reduction of N-Boc-O-benzyl-D-serine to this compound

Materials:

-

N-Boc-O-benzyl-D-serine

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂) or Iodine (I₂) (as a Lewis acid)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve N-Boc-O-benzyl-D-serine (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.

-

Slowly add a Lewis acid such as boron trifluoride etherate (1.5-2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.[4]

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent for chromatography.[4]

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading and Elution: Load the sample onto the column and elute with the chosen solvent system.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Applications in Drug Discovery and Development

Chiral amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and are pivotal building blocks in the pharmaceutical industry.[5] Their stereochemistry often dictates their biological function, making the enantioselective synthesis of these compounds a significant area of research in drug development.[5]

This compound, with its defined stereochemistry, serves as a valuable precursor for the synthesis of:

-

Chiral Ligands: The amino alcohol functionality can be used to create chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other drug candidates.[]

-

Peptidomimetics: As a protected amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity.

-

Complex Natural Product Analogs: It serves as a key fragment in the total synthesis of complex natural products and their analogs with potential therapeutic properties.

Signaling Pathway Involvement: A Hypothetical Perspective

Currently, there is no publicly available scientific literature that directly implicates this compound in any specific biological signaling pathway. As a chiral building block, its primary role is in the synthesis of more complex, biologically active molecules. The final compound, which incorporates this moiety, would be responsible for any interaction with signaling pathways.

To illustrate a potential application, the following diagram depicts a hypothetical scenario where a drug molecule, synthesized using this chiral amino alcohol, acts as an inhibitor of a kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug molecule.

In this illustrative pathway, the drug molecule, potentially synthesized using this compound as a key chiral component, could be designed to specifically bind to and inhibit the activity of a kinase, thereby blocking downstream signaling and cellular responses like proliferation and survival. This is a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. While its direct involvement in signaling pathways is not documented, its utility as a precursor for targeted therapeutics underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational resource for the procurement, synthesis, and strategic application of this valuable chiral intermediate.

References

Methodological & Application

Application Notes: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral building block of significant interest in medicinal chemistry and the synthesis of complex organic molecules. Its protected functional groups—a Boc-protected amine, a benzyl-protected primary alcohol, and a free primary alcohol—allow for selective chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This application note provides a detailed, three-step protocol for the synthesis of this compound starting from the commercially available chiral amino acid, (R)-Serine. The described methodology is robust, scalable, and yields the target compound with high purity.

Overall Reaction Scheme

The synthesis proceeds through three key transformations:

-

N-Boc Protection: The amino group of (R)-Serine is protected using di-tert-butyl dicarbonate ((Boc)₂O).

-

O-Benzylation: The hydroxyl group is protected as a benzyl ether using benzyl bromide (BnBr).

-

Carboxylic Acid Reduction: The carboxylic acid is converted to its methyl ester and subsequently reduced to a primary alcohol using lithium borohydride (LiBH₄).

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 1 | N-Boc Protection | (R)-Serine | (Boc)₂O, NaOH | 1,4-Dioxane/H₂O | 24 | ~94%[1] |

| 2 | O-Benzylation | N-Boc-(R)-Serine | NaH, Benzyl Bromide | DMF | 12 | High |

| 3 | Esterification & Reduction | N-Boc-O-benzyl-(R)-Serine | CH₃I, K₂CO₃; then LiBH₄ | DMF; then THF/H₂O | 2 & 12 | High |

Experimental Protocols

Step 1: Synthesis of N-Boc-(R)-Serine

Materials:

-

(R)-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

1M Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve (R)-Serine (1.0 eq) in a 1:2 mixture of 1M aqueous NaOH (1.0 eq) and 1,4-dioxane.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

After 24 hours, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous layer with diethyl ether (2 x volume of aqueous layer).

-

Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-Serine as a sticky oil.[1]

Step 2: Synthesis of N-Boc-O-benzyl-(R)-Serine

Materials:

-

N-Boc-(R)-Serine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve N-Boc-(R)-Serine (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains at 0°C.

-

Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-O-benzyl-(R)-Serine.[1]

Step 3: Synthesis of this compound

Materials:

-

N-Boc-O-benzyl-(R)-Serine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Lithium borohydride (LiBH₄)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Esterification

-

Dissolve N-Boc-O-benzyl-(R)-Serine (1.0 eq) in anhydrous DMF.

-

Add solid potassium carbonate (1.1 eq) to the solution.

-

Add methyl iodide (2.0 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete formation of the methyl ester.[2]

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude N-Boc-O-benzyl-(R)-Serine methyl ester. This is typically used in the next step without further purification.

Part B: Reduction

-

Dissolve the crude methyl ester from Part A in a mixture of anhydrous THF and water.

-

Cool the solution to 0°C.

-

Add lithium borohydride (1.5 eq) portion-wise. Lithium borohydride is effective for the selective reduction of esters.[3]

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 12 hours.

-

Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Visualizations

References

Applications of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in Organic Synthesis: Application Notes and Protocols

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable and versatile chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. Its pre-defined stereochemistry at the C2 position, coupled with the presence of three distinct functional groups—a primary alcohol, a Boc-protected amine, and a benzyl-protected ether—makes it an ideal starting material for the synthesis of a wide array of chiral compounds, particularly those with applications in medicinal chemistry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this chiral synthon.

Synthesis of Chiral Aldehydes: The Gateway to Further Functionalization

A primary application of this compound is its oxidation to the corresponding chiral aldehyde, (R)-2-(Boc-amino)-3-(benzyloxy)propanal , also known as (R)-Boc-serinal benzyl ether. This aldehyde is a crucial intermediate that can undergo a variety of subsequent transformations, including olefination, reduction, and addition reactions, to introduce further complexity and build diverse molecular scaffolds.

Two of the most common and effective methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions, which are crucial for preventing epimerization of the sensitive chiral center alpha to the newly formed carbonyl group.

Experimental Protocols:

Protocol 1.1: Swern Oxidation of this compound

This protocol is adapted from procedures for the Swern oxidation of similar sensitive alcohols.[1]

Reaction Scheme:

Caption: Swern Oxidation of the chiral alcohol.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

-

In a separate flask, dissolve dimethyl sulfoxide (3.0 equivalents) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it slowly to the reaction mixture. Stir for 1.5 hours at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically complete after this addition.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation of this compound

The Dess-Martin oxidation offers a milder and often more convenient alternative to the Swern oxidation, avoiding the use of cryogenic temperatures for the entire duration of the reaction and the production of foul-smelling dimethyl sulfide.[2][3][4][5]

Reaction Scheme:

Caption: Dess-Martin Oxidation of the chiral alcohol.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography.

| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |

| Swern Oxidation | >90% | High yields, reliable for sensitive substrates. | Requires cryogenic temperatures, produces dimethyl sulfide. |

| DMP Oxidation | >90% | Mild conditions (room temp), simple workup. | Reagent can be explosive if impure, relatively expensive. |

Synthesis of Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates, serving as precursors to a variety of nitrogen-containing compounds, including amino alcohols, diamines, and unnatural amino acids. This compound can be converted to a chiral aziridine through a multi-step sequence involving activation of the primary alcohol and subsequent intramolecular cyclization.

Workflow for Chiral Aziridine Synthesis:

Caption: General workflow for aziridine synthesis.

Elongation of the Carbon Chain via Wittig Reaction

The chiral aldehyde, (R)-2-(Boc-amino)-3-(benzyloxy)propanal, is an excellent substrate for the Wittig reaction, allowing for the stereoselective formation of alkenes. This provides a powerful method for extending the carbon chain and introducing new functional groups.

Protocol 3.1: Wittig Olefination of (R)-2-(Boc-amino)-3-(benzyloxy)propanal

This protocol is a general procedure for the Wittig reaction.[1][3][6][7]

Reaction Scheme:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. sciepub.com [sciepub.com]

Application Notes and Protocols: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable and versatile chiral building block widely employed in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its inherent chirality, derived from the (R)-configuration at the C2 position, coupled with the presence of three distinct functional groups—a primary alcohol, a Boc-protected amine, and a benzyloxy ether—makes it an ideal starting material for the synthesis of a variety of chiral intermediates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, focusing on its conversion to chiral aldehydes and subsequent diastereoselective reactions to form vicinal amino alcohols. These motifs are central to the structure of numerous bioactive compounds, including protease inhibitors and other therapeutics.

Key Applications:

-

Synthesis of Chiral α-Amino Aldehydes: The primary alcohol functionality can be selectively oxidized to an aldehyde, providing a key chiral intermediate that can undergo a variety of subsequent C-C bond-forming reactions.

-

Preparation of Chiral Vicinal Amino Alcohols: The chiral aldehyde derived from this compound can be reacted with organometallic reagents in a diastereoselective manner to generate vicinal amino alcohols with high stereochemical purity.

-

Precursor to Chiral Aziridines and Oxazolidinones: The amino alcohol moiety serves as a precursor for the synthesis of other important chiral building blocks like N-Boc-aziridines and oxazolidinones, which are themselves versatile intermediates in organic synthesis.

Data Presentation: Synthesis of a Vicinal Amino Alcohol Intermediate

The following table outlines the key steps and expected outcomes for the synthesis of a (2R,3S)-3-(tert-butoxycarbonylamino)-1-benzyloxy-4-phenylbutan-2-ol, a key structural motif found in several HIV protease inhibitors, starting from this compound.

| Step | Reaction | Key Reagents & Conditions | Product | Expected Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Swern Oxidation | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C | (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate | 85-95 | N/A |

| 2 | Grignard Addition | Phenylmagnesium bromide (PhMgBr), THF, -78 °C to rt | (2R,3S)-3-(tert-butoxycarbonylamino)-1-benzyloxy-4-phenylbutan-2-ol | 70-85 | >95:5 (syn:anti) |

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous CH2Cl2 at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen), add a solution of DMSO (2.4 eq.) in anhydrous CH2Cl2 dropwise, maintaining the temperature below -65 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous CH2Cl2 dropwise, ensuring the internal temperature does not exceed -65 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and allow the reaction mixture to warm slowly to room temperature over 1-2 hours.

-

Quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde, (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate.

-

The crude aldehyde is typically used in the next step without further purification.

Protocol 2: Diastereoselective Grignard Addition to (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate

This protocol describes the stereoselective addition of a Grignard reagent to the chiral aldehyde to form a vicinal amino alcohol.

Materials:

-

Crude (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate from Protocol 1

-

Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1 M)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the crude aldehyde from the previous step in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add the phenylmagnesium bromide solution (1.5 eq.) dropwise to the stirred solution of the aldehyde, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (2R,3S)-3-(tert-butoxycarbonylamino)-1-benzyloxy-4-phenylbutan-2-ol.

-

Characterize the product by NMR and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Caption: Synthetic workflow for a vicinal amino alcohol.

Caption: Role in pharmaceutical synthesis.

Application Notes and Protocols: Reaction of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol with Amino Acids

For Researchers, Scientists, and Drug Development Professionals